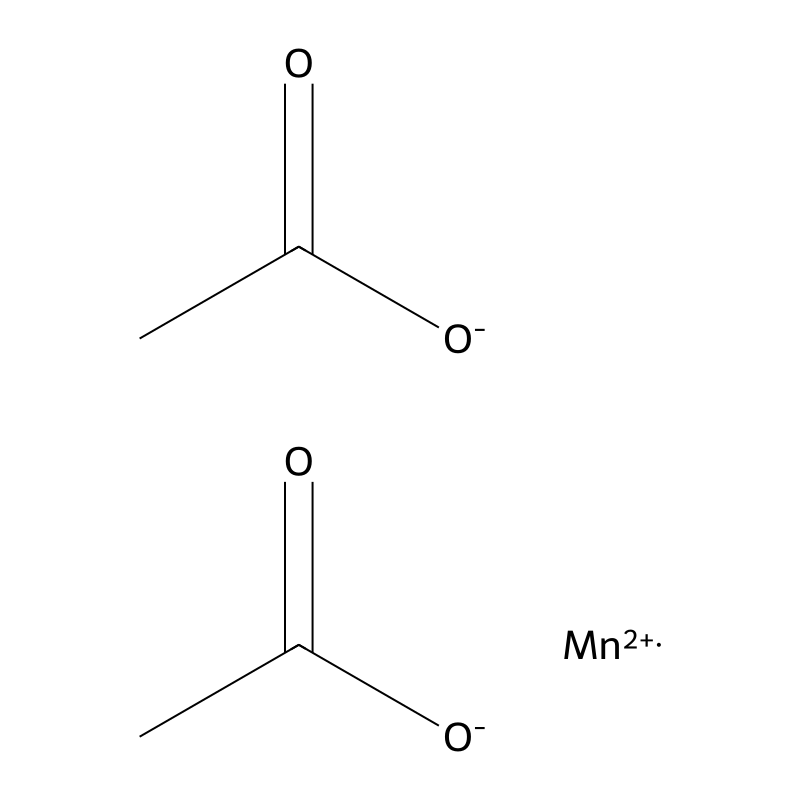

Manganese(II) acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Precursor for Manganese Oxide Nanoparticles:

One significant application of Manganese(II) acetate lies in its use as a precursor for synthesizing manganese oxide nanoparticles. [] These nanoparticles possess unique properties, making them attractive for various research areas. For example, their ability to detect specific gases makes them ideal candidates for gas sensing applications. [] The solvent-free method, utilizing Manganese(II) acetate as a precursor, offers a simple and efficient approach for synthesizing these nanoparticles. []

Catalyst for Organic Reactions:

Manganese(II) acetate demonstrates catalytic activity in various organic reactions. Researchers have explored its potential in promoting specific transformations, such as:

- C-H activation: Manganese(II) acetate has been employed as a catalyst for C-H activation reactions, which involve breaking the bond between a carbon (C) and hydrogen (H) atom in organic molecules. This process opens up new avenues for the synthesis of complex organic compounds. []

- Oxidation reactions: The compound's ability to act as an oxidizing agent makes it useful in specific oxidation reactions. For instance, researchers have utilized Manganese(II) acetate for the oxidation of alcohols to corresponding aldehydes and ketones. []

Investigation of Biological Processes:

Manganese(II) acetate finds applications in studies related to biological processes. Its involvement in specific enzymatic reactions makes it a valuable tool for understanding these processes at a deeper level. For example, researchers have investigated the role of Manganese(II) acetate in enzymes responsible for the breakdown of certain organic molecules within the human body. []

Environmental Research:

The interaction of Manganese(II) acetate with various environmental components is studied to understand its potential impact on the environment. This includes investigating its:

- Mobility in soil: Studies assess how Manganese(II) acetate behaves and moves within different soil types, aiding in predicting its potential environmental fate. []

- Toxicity to aquatic organisms: Research explores the potential toxicity of Manganese(II) acetate to various aquatic organisms, providing crucial information for environmental risk assessment. []

Manganese(II) acetate is an inorganic compound with the chemical formula Mn(CH₃COO)₂·(H₂O)ₙ, where can be 0, 2, or 4, indicating the presence of water molecules in its crystalline structure. This compound typically appears as white to pale pink solids. It is derived from manganese ions and acetate ions, and it is recognized for its catalytic properties and applications in various fields, including agriculture and chemical synthesis .

- Reaction with Acetic Acid:

- Manganese(II) oxide or manganese(II) carbonate reacts with acetic acid to form manganese(II) acetate:

- Alternatively:

- Manganese(II) oxide or manganese(II) carbonate reacts with acetic acid to form manganese(II) acetate:

- Reaction with Manganese Salts:

- Manganese(II) chloride or manganese(II) sulfate can also react with sodium acetate to yield manganese(II) acetate:

- Manganese(II) chloride or manganese(II) sulfate can also react with sodium acetate to yield manganese(II) acetate:

These reactions illustrate the versatility of manganese(II) acetate in synthetic chemistry, particularly in producing various manganese compounds .

Manganese is an essential trace element in biological systems, playing critical roles in various enzymatic processes. Manganese(II) acetate serves as a dietary supplement in animal feeds, ensuring adequate manganese levels necessary for bone formation, metabolism, and antioxidant functions. It has been shown to support growth and reproductive health in livestock and poultry .

Manganese(II) acetate can be synthesized through several methods:

- Direct Reaction:

- Mixing manganese(II) oxide or carbonate with acetic acid at elevated temperatures.

- Precipitation Method:

- Combining manganese(II) nitrate with sodium acetate results in the precipitation of manganese(II) acetate.

- Hydration Variants:

Manganese(II) acetate has a wide range of applications:

- Catalyst: It is widely used as a catalyst in organic reactions, including oxidation and polymerization processes.

- Dye Production: It serves as a precursor for manganese-based pigments used in dyes.

- Animal Nutrition: Used as a feed supplement to ensure sufficient manganese intake for livestock.

- Laboratory Reagent: Utilized in analytical chemistry for various detection methods .

Research indicates that manganese(II) acetate interacts effectively with various substrates in catalysis. Its role as an oxidation catalyst has been studied extensively, showing effectiveness in reactions involving peroxides and oxygen. Additionally, studies have explored its interaction with electrolytes in battery applications, particularly regarding its behavior in redox reactions .

Manganese(II) acetate shares similarities with other manganese compounds but has unique properties that distinguish it:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Manganese(II) chloride | MnCl₂ | Water-soluble; used primarily for chlorination reactions |

| Manganese(II) sulfate | MnSO₄ | Commonly used in fertilizers; less soluble than acetates |

| Manganese(III) acetate | Mn(CH₃COO)₃ | Higher oxidation state; different catalytic properties |

| Manganese dioxide | MnO₂ | Oxidizing agent; used in batteries and as a pigment |

Manganese(II) acetate is particularly valued for its solubility and catalytic efficiency compared to other manganese salts, making it suitable for diverse industrial applications .

Physical Description

Color/Form

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 17 of 645 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 628 of 645 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Associated Chemicals

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Petrochemical manufacturing

Plastic material and resin manufacturing

Acetic acid, manganese(2+) salt (2:1): ACTIVE